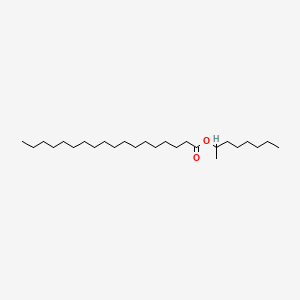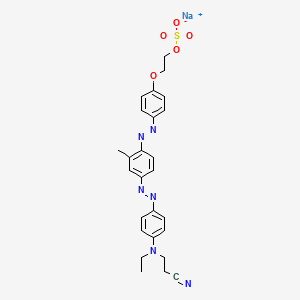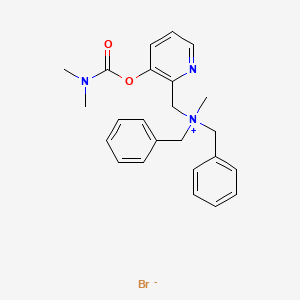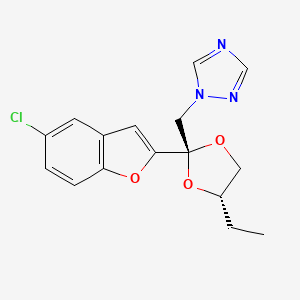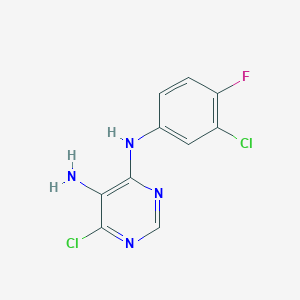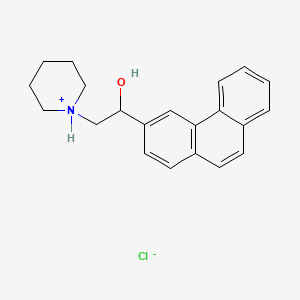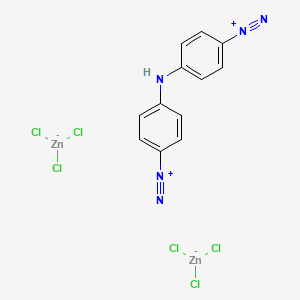
Hexanedioyl dichloride, diethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyladipoyl dichloride is an organic compound with the molecular formula C10H16Cl2O2. It is a diacid chloride derivative of adipic acid, where the two carboxyl groups are converted into acyl chlorides. This compound is used in various chemical synthesis processes due to its reactivity with nucleophiles.
准备方法
Synthetic Routes and Reaction Conditions
Diethyladipoyl dichloride can be synthesized through the reaction of adipic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, where the adipic acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added slowly. The reaction proceeds with the evolution of sulfur dioxide (SO2) or carbon monoxide (CO) and carbon dioxide (CO2) gases, respectively .
Industrial Production Methods
On an industrial scale, the production of diethyladipoyl dichloride involves similar chlorination reactions but is carried out in large reactors with continuous feed systems to ensure efficient production. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the product .
化学反应分析
Types of Reactions
Diethyladipoyl dichloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride groups are highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, diethyladipoyl dichloride hydrolyzes to form adipic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous media at room temperature.
Reduction: Requires strong reducing agents and anhydrous conditions to prevent side reactions.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Adipic Acid: Formed by hydrolysis.
Diols: Formed by reduction.
科学研究应用
Diethyladipoyl dichloride is utilized in various scientific research applications, including:
Polymer Chemistry: Used as a monomer in the synthesis of polyamides and polyesters.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Used in the preparation of advanced materials with specific properties.
Organic Synthesis: Employed in the synthesis of complex organic molecules and as a reagent in various organic transformations.
作用机制
The mechanism of action of diethyladipoyl dichloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles through a nucleophilic acyl substitution mechanism, where the nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion. This reaction pathway is facilitated by the electron-withdrawing nature of the acyl chloride groups, making the carbonyl carbon more susceptible to nucleophilic attack .
相似化合物的比较
Similar Compounds
Adipoyl Chloride: Similar structure but lacks the ethyl groups.
Succinyl Chloride: Shorter carbon chain with similar reactivity.
Glutaroyl Chloride: Intermediate chain length between succinyl and adipoyl chlorides.
Uniqueness
Diethyladipoyl dichloride is unique due to the presence of ethyl groups, which can influence its reactivity and solubility properties. This structural variation allows for the synthesis of specific derivatives that may not be easily accessible using other similar compounds .
属性
CAS 编号 |
68171-35-7 |
|---|---|
分子式 |
C10H16Cl2O2 |
分子量 |
239.14 g/mol |
IUPAC 名称 |
3,4-diethylhexanedioyl dichloride |
InChI |
InChI=1S/C10H16Cl2O2/c1-3-7(5-9(11)13)8(4-2)6-10(12)14/h7-8H,3-6H2,1-2H3 |
InChI 键 |
PGDRDXPCUAMNCP-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC(=O)Cl)C(CC)CC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


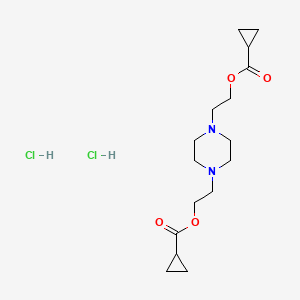

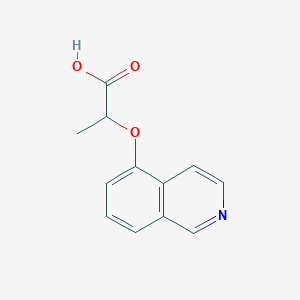
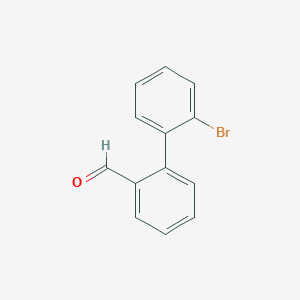
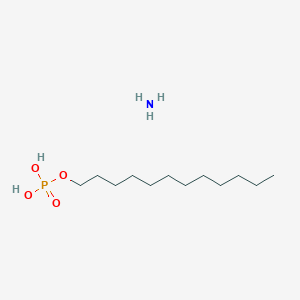
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)
